Belladonnine
Description
Belladonnine is a dimeric tropane alkaloid primarily found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade). It was first isolated as a distinct compound in 1858 by Friedrich Hübschmann during atropine purification . Structurally, it consists of two tropane units linked via ester bonds, differentiating it from monomeric tropanes like atropine and scopolamine . Despite its low natural abundance (often <0.1% in belladonna roots and leaves), it can form during alkaloid extraction processes, such as heating apoatropine or atropine .
Properties
Molecular Formula |
C34H42N2O4 |
|---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (1S,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate |
InChI |
InChI=1S/C34H42N2O4/c1-35-23-12-13-24(35)19-27(18-23)39-32(37)30-16-17-34(22-8-4-3-5-9-22,31-11-7-6-10-29(30)31)33(38)40-28-20-25-14-15-26(21-28)36(25)2/h3-11,23-28,30H,12-21H2,1-2H3/t23?,24?,25?,26?,27?,28?,30-,34-/m0/s1 |
InChI Key |
GERIGMSHTUAXSI-KZYONXTKSA-N |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C |
Isomeric SMILES |
CN1C2CCC1CC(C2)OC(=O)[C@H]3CC[C@@](C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Similarities
The table below summarizes key similarities and differences between belladonnine and related tropane alkaloids:
Key Research Findings
- Anti-Parkinsonian Potential: this compound was commercialized by Merck in 1953 (as Bellacristin) for tremor and rigidity control in Parkinsonism, though synthetic anticholinergics later superseded it .
- COVID-19 Relevance : Computational studies suggest this compound may bind SARS-CoV-2 spike proteins and ACE2 receptors, though clinical validation is lacking .
- Receptor Selectivity : β-Belladonnine exhibits 13 µg/kg ED₅₀ for myocardial muscarinic receptors versus 50–60 mg/kg for skeletal muscle nicotinic receptors, indicating high cardiac specificity .
Controversies and Limitations
- Physiological Contribution : Natural this compound concentrations (<0.1%) are too low to significantly impact belladonna’s overall effects, raising questions about its historical therapeutic role .
- Structural Complexity : Dimeric tropanes like this compound are challenging to synthesize, limiting modern pharmacological exploration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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